![molecular formula C11H18Cl2N4 B2913443 5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride CAS No. 2243513-48-4](/img/structure/B2913443.png)
5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2243513-48-4 . It has a molecular weight of 277.2 . The IUPAC name for this compound is 5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4.2ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;;/h3,5,7,9H,1-2,4,6,8,12H2;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.2 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Antimicrobial Activities
Triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating that some possess moderate to good antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Efficient Synthesis Methods
Efficient synthesis routes for triazolo and pyrazolo derivatives have been developed, showcasing methods to produce compounds with potential pharmacological activities. Ibrahim et al. (2011) outlined a facile synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, indicating a streamlined approach to generate these heterocyclic compounds (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
Biological Activity and Drug Development
Anticancer Properties
Research into triazolo[1,5-a]pyrimidines has revealed their potential as anticancer agents, with unique mechanisms of action, such as tubulin inhibition, which does not compete with paclitaxel but inhibits vincas binding to tubulin. Zhang et al. (2007) synthesized a series of triazolopyrimidines showing potent anticancer activity, highlighting the importance of substituent positioning for optimal activity (Zhang, Ayral-Kaloustian, Nguyen, Afragola, Hernandez, Lucas, Gibbons, & Beyer, 2007).
P2X7 Receptor Antagonists
The development of P2X7 receptor antagonists based on triazolo[4,5-c]pyridine derivatives, such as those conducted by Letavic et al. (2017), demonstrates the potential for treating various diseases through modulation of the P2X7 pathway. Their work led to the identification of a clinical candidate showing significant in vivo efficacy (Letavic, Savall, Allison, Aluisio, Andrés, De Angelis, Ao, Beauchamp, Bonaventure, Bryant, Carruthers, Ceusters, Coe, Dvorak, Fraser, Gelin, Koudriakova, Liang, Lord, Lovenberg, Otieno, Schoetens, Swanson, Wang, Wickenden, & Bhattacharya, 2017).
Structural Characterization
NMR and Molecular Structure Studies
Dolzhenko et al. (2011) conducted a detailed study on the molecular and crystal structure of a triazolo[1,5-a][1,3,5]triazine derivative, providing insights into the conformation and stability of such compounds. Their research emphasizes the importance of structural analysis in understanding the properties and potential applications of these molecules (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a series of biochemical reactions, possibly involving transamidation mechanisms followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may influence pathways related to rorγt, phd-1, jak1, and jak2 .
Result of Action
Similar compounds have been reported to exhibit anti-tumor activity against various cancer cell lines .
properties
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;;/h3,5,7,9H,1-2,4,6,8,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNDPHMECKYRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2913360.png)
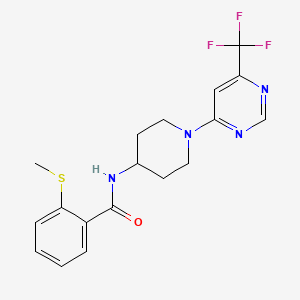
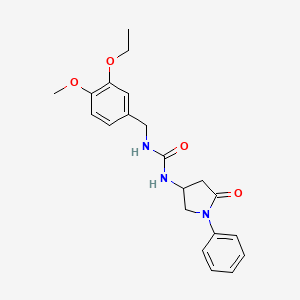
![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2913366.png)
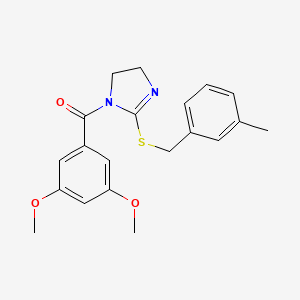
![N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913370.png)
![4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide](/img/structure/B2913372.png)


![(5-methylisoxazol-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2913375.png)
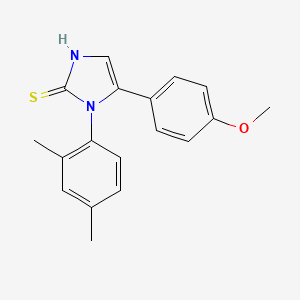
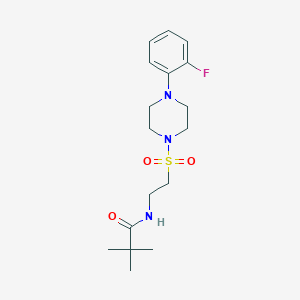
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2913381.png)
